6-Chloro-5-fluoropyridin-3-amine

Description

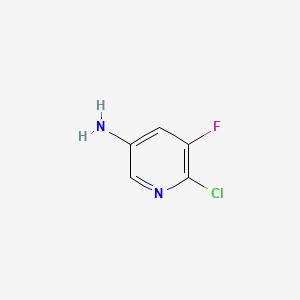

6-Chloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative featuring a chloro (-Cl) substituent at position 6 and a fluoro (-F) substituent at position 5 on the pyridine ring, with an amino (-NH₂) group at position 2. This compound belongs to a class of substituted pyridines that are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electronic and steric properties.

Properties

IUPAC Name |

6-chloro-5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZMBQGWYYGRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721422 | |

| Record name | 6-Chloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256806-83-3 | |

| Record name | 6-Chloro-5-fluoro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256806-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256806833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-fluoropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-5-fluoro-3-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3HYZ3CU8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoropyridin-3-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often require the presence of strong acids and specific temperatures to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoropyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki cross-coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or lithium diisopropylamide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-5-fluoropyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

- Halogen Effects: The presence of Cl and F in this compound increases electrophilicity compared to non-halogenated analogs like 6-Fluoropyridin-3-amine, facilitating reactions such as Suzuki-Miyaura couplings .

- Trifluoromethyl (CF₃) vs. Methoxy (OCH₃) : The CF₃ group in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine provides strong electron-withdrawing effects, whereas OCH₃ in 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine offers electron-donating properties, impacting solubility and reaction pathways .

- Nitro Group Influence : The nitro substituent in 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine introduces redox-active functionality, making it a precursor for amine synthesis via reduction .

Biological Activity

6-Chloro-5-fluoropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHClFN

CAS Number: 1256806-83-3

IUPAC Name: this compound

The presence of chlorine and fluorine atoms in its structure enhances the compound's lipophilicity, which can influence its biological activity and pharmacokinetics.

This compound has been shown to interact with various biological targets:

- Janus Kinase (JAK) Inhibition: The compound exhibits inhibitory activity against JAK kinases, which play a crucial role in cytokine signaling pathways. This inhibition can modulate immune responses and has implications for treating autoimmune diseases and cancers .

- Antioxidant Activity: Research indicates that compounds with fluorine substitution often exhibit enhanced antioxidant properties. This suggests that this compound may promote DNA repair mechanisms and reduce mutagenicity .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

-

JAK Inhibition Study:

A study demonstrated that this compound effectively inhibited JAK-mediated signaling in vitro, leading to reduced proliferation of immune cells. This suggests potential applications in treating inflammatory diseases . -

Antioxidant Activity Assessment:

In a comparative analysis of fluoroaryl derivatives, this compound showed superior antioxidant activity, correlating with enhanced protection against oxidative stress-induced DNA damage . -

Antimicrobial Evaluation:

The compound was tested against various bacterial strains, revealing promising antimicrobial effects, particularly against Gram-positive bacteria. This positions it as a candidate for developing new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-5-fluoropyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of nitro precursors or halogen exchange reactions. For example, hydrogenation of 6-chloro-5-fluoro-3-nitropyridine using Pd/C or Raney Ni in methanol under H₂ can yield the amine . Cross-coupling reactions (e.g., Buchwald-Hartwig amination) with Pd(OAc)₂/Xantphos catalysts are also viable for introducing amino groups, though fluorinated substrates require careful optimization of base (e.g., t-BuONa) and solvent (e.g., toluene) to avoid dehalogenation . Key variables include catalyst loading (0.05–0.1 eq), temperature (80–110°C), and reaction time (12–24 hr).

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1 to 1:1) is standard for removing byproducts like unreacted nitro precursors . Recrystallization from ethanol/water mixtures (70:30) improves purity for crystalline batches. For fluorinated analogs, reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities, with purity confirmed by ≥95% HPLC area percentage .

Q. How is the compound characterized spectroscopically, and what key peaks confirm its structure?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 5–8 Hz) due to coupling with fluorine. The NH₂ group shows broad singlets (δ 5.5–6.0 ppm) in DMSO-d₆ .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .

- LC-MS : [M+H]⁺ at m/z 161.5 (calculated for C₅H₅ClFN₂: 160.56) validates molecular weight .

Q. What solvents and storage conditions ensure stability of this compound?

Q. How can solubility be experimentally determined for fluorinated pyridine derivatives?

- Methodological Answer : Perform shake-flask assays: Saturate the compound in solvents (e.g., water, ethanol, THF) at 25°C, filter, and quantify via UV-Vis (λmax ~260 nm) or gravimetry. For low solubility, use HPLC with external calibration . Fluorinated amines often show higher solubility in aprotic solvents (log P ~1.2–1.8) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenated pyridine amination be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic effects (fluorine’s -I effect) and catalyst choice. For this compound, use directing groups (e.g., Boc-protected amines) to bias amination at the 3-position. Pd/dppf catalysts enhance selectivity for meta-substitution over para in cross-coupling reactions . Computational modeling (DFT) of transition states can predict reactivity trends .

Q. What strategies optimize yield in multistep syntheses involving this compound?

- Methodological Answer :

- Stepwise Monitoring : Use in-situ IR or LC-MS to track intermediates.

- Protection/Deprotection : Protect the amine with tert-butoxycarbonyl (Boc) during subsequent halogenation steps to prevent side reactions .

- One-Pot Reactions : Combine nitro reduction and amidation in a single pot using H₂ and Pd/C, reducing purification steps .

Q. How do steric and electronic effects of fluorine impact the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : Fluorine’s electronegativity deactivates the pyridine ring, slowing SNAr reactions. However, the ortho-chloro group enhances leaving-group ability. Kinetic studies (e.g., using NaSMe in DMF at 60°C) show t₁/₂ ~4–6 hr for Cl displacement. Steric hindrance from the 5-fluorine can be mitigated using bulky nucleophiles (e.g., tert-butylamine) .

Q. How can contradictory solubility or stability data in literature be resolved experimentally?

- Methodological Answer : Replicate reported conditions (e.g., pH, solvent ratios) and validate via orthogonal methods:

Q. What methodologies enable the design of this compound derivatives for biological activity screening?

- Methodological Answer :

- SAR Studies : Modify substituents at the 2-position (e.g., alkyl, aryl groups) to assess steric/electronic effects on target binding .

- Bioisosteres : Replace Cl with Br or CF₃ to evaluate halogen-bonding contributions .

- Click Chemistry : Introduce triazole or amide linkages via CuAAC or EDC/NHS coupling for library diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.